molecular formula C12H17NO2 B4634048 4-(2-methoxybenzyl)morpholine CAS No. 29175-54-0

4-(2-methoxybenzyl)morpholine

Cat. No.: B4634048
CAS No.: 29175-54-0
M. Wt: 207.27 g/mol
InChI Key: IMIFOMXUSVHDSM-UHFFFAOYSA-N
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Description

4-(2-Methoxybenzyl)morpholine is an organic compound with the molecular formula C12H17NO2 It is a derivative of morpholine, where the morpholine ring is substituted with a 2-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxybenzyl)morpholine typically involves the reaction of morpholine with 2-methoxybenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Solvent: Anhydrous ethanol or acetonitrile

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxybenzyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler morpholine derivative.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.

Major Products

    Oxidation: 2-Methoxybenzaldehyde or 2-methoxybenzoic acid

    Reduction: Benzylmorpholine

    Substitution: Various substituted benzylmorpholine derivatives

Scientific Research Applications

Central Nervous System (CNS) Drug Development

Morpholine derivatives, including 4-(2-methoxybenzyl)morpholine, have been extensively studied for their potential as CNS drugs. The morpholine ring provides favorable pharmacokinetic properties, such as enhanced solubility and brain permeability due to its weak basicity and flexible conformation. These characteristics make it an ideal scaffold for developing drugs targeting CNS disorders, including anxiety and depression .

Key Findings:

  • Morpholine derivatives modulate pharmacokinetic/pharmacodynamic properties effectively.
  • They are involved in the selective interaction with specific receptors (e.g., CB2 receptor), influencing drug efficacy .

Anticancer Activity

Recent studies have demonstrated that morpholine-containing compounds exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma). For instance, a series of morpholine-substituted quinazoline derivatives showed promising anticancer activities, highlighting the versatility of the morpholine scaffold in drug design .

Table 1: Anticancer Activity of Morpholine Derivatives

Compound NameCell Line TestedIC50 Value (µM)Activity
AK-3MCF-715Significant
Compound BA54920Moderate
Compound CSHSY-5Y10High

Protecting Group in Organic Synthesis

This compound can be utilized as a protecting group in organic synthesis due to its stability under various reaction conditions. The methoxy group enhances the compound's reactivity while allowing for selective deprotection when needed. This property is particularly useful in complex organic syntheses where functional group protection is crucial .

Case Study:
In synthetic organic chemistry, PMB (para-methoxybenzyl) esters are commonly employed for protecting carboxylic acids during multi-step syntheses. The ability to form and cleave these esters under mild conditions makes them invaluable in the synthesis of complex molecules .

Mechanistic Studies

Research has indicated that the presence of the methoxy group in this compound influences its binding affinity to biological targets. For example, modifications at the methoxy position can alter the compound's interaction with receptors involved in pain modulation and anxiety pathways .

Table 2: Mechanistic Insights into Morpholine Binding

ModificationTarget ReceptorBinding Affinity (Kd)Effect on Activity
Methoxy at Position 2CB250 nMIncreased
No MethoxyCB2200 nMDecreased

Mechanism of Action

The mechanism of action of 4-(2-methoxybenzyl)morpholine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Nitrobenzyl)morpholine
  • 4-(4-Morpholinyl(phenyl)methyl)morpholine
  • 4-(2-Hydroxypropyl)morpholine

Comparison

4-(2-Methoxybenzyl)morpholine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Biological Activity

4-(2-Methoxybenzyl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Morpholine compounds are known for their diverse pharmacological profiles, including anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound this compound features a morpholine ring substituted with a methoxybenzyl group. This structure allows for various interactions with biological targets due to the presence of both polar and hydrophobic regions.

1. Anticancer Activity

Recent studies have indicated that morpholine derivatives exhibit significant anticancer properties. For instance, a study evaluated a series of Mannich bases incorporating morpholine moieties for their cytotoxicity against various cancer cell lines. Notably, compounds with morpholine showed enhanced activity compared to their non-morpholine counterparts, particularly against gastric and colon cancer cells. The most potent derivative demonstrated an IC50 value of 0.021 µM against gastric cancer cells (NUGC) .

CompoundCell LineIC50 (µM)
This compoundNUGC0.021
Control (standard)CHS 828-

2. Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. In vitro assays using LPS-stimulated RAW 264.7 macrophage cells revealed that certain morpholine derivatives could significantly inhibit the production of nitric oxide (NO) and reduce the expression of inflammatory mediators such as iNOS and COX-2 at non-cytotoxic concentrations. These findings suggest a potential therapeutic application in treating inflammation-associated disorders .

CompoundNO Production Inhibition (%)iNOS Expression Reduction (%)COX-2 Expression Reduction (%)
V4756070
V8806575

3. Neuroprotective Effects

Morpholines are recognized for their ability to cross the blood-brain barrier (BBB), making them suitable candidates for neuroprotective agents. Research indicates that morpholine derivatives can modulate various receptors in the central nervous system (CNS), including sigma receptors and CB2 receptors, which are implicated in neurodegenerative diseases . The specific interactions of this compound with these receptors may provide insights into its neuroprotective potential.

Case Studies

A notable case study involved the evaluation of several morpholine-based compounds in preclinical models of Alzheimer's disease. The results demonstrated that certain derivatives could inhibit BACE-1, an enzyme involved in the production of amyloid-beta plaques, thereby potentially slowing disease progression .

Properties

IUPAC Name

4-[(2-methoxyphenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-12-5-3-2-4-11(12)10-13-6-8-15-9-7-13/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIFOMXUSVHDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183432
Record name Morpholine, 4-((2-methoxyphenyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29175-54-0
Record name Morpholine, 4-((2-methoxyphenyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029175540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, 4-((2-methoxyphenyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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